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molecular formula C22H36O2 B8506794 2-Hydroxy-4-pentadecylbenzaldehyde

2-Hydroxy-4-pentadecylbenzaldehyde

Cat. No. B8506794
M. Wt: 332.5 g/mol
InChI Key: ZZTOKPSOZBFISA-UHFFFAOYSA-N
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Patent
US04697038

Procedure details

(15:0)-Cardanol (10.2 g) is added to an equivalent proportion of ethyl magnesium bromide in dry ethereal solution to form the phenoxy magnesium bromide, completion of which is observed when evolution of ethane ceases. Ethyl orthoformate (10 cm3) is added and the ether removed by distillation so that the temperature rises to 100° C. After refluxing for three hours, the mixture is decomposed with dilute hydrochloric acid and warmed to effect the hydrolysis of the intermediate acetal formed. Etheral extraction and recovery gives a mixture of some unchanged (15:0)-cardanol and the formylated product, 4-pentadecylsalicylaldehyde which is separated by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Ethyl orthoformate
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC.[CH2:3]=[CH:4][CH2:5]/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[C:22]([OH:24])[CH:21]=[CH:20][CH:19]=1.[CH:25]([O-])([O-])[O:26]CC>>[CH2:17]([C:18]1[CH:23]=[C:22]([OH:24])[C:21](=[CH:20][CH:19]=1)[CH:25]=[O:26])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC/C=C\C/C=C\CCCCCCCC1=CC=CC(=C1)O
Step Three
Name
Ethyl orthoformate
Quantity
10 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ether removed by distillation so that the temperature
CUSTOM
Type
CUSTOM
Details
rises to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed
CUSTOM
Type
CUSTOM
Details
the hydrolysis of the intermediate acetal
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
Etheral extraction and recovery
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
the formylated product, 4-pentadecylsalicylaldehyde which is separated by chromatography

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCC)C=1C=C(C(C=O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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